5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N'~2~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE
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Overview
Description
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE is a complex organic compound that features a pyrazole ring, a furohydrazide moiety, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-1H-pyrazole with a suitable aldehyde to form the intermediate, which is then reacted with furohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 1H-pyrazole-3-carboxylic acid.
Furohydrazide Derivatives: Compounds with similar furohydrazide moieties, such as 2-furohydrazide.
Cyanophenyl Derivatives: Compounds with similar cyanophenyl groups, such as 4-cyanophenylhydrazine.
Uniqueness
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H12ClN5O2 |
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Molecular Weight |
353.8g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-cyanophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C17H12ClN5O2/c18-14-9-21-23(10-14)11-15-5-6-16(25-15)17(24)22-20-8-13-3-1-12(7-19)2-4-13/h1-6,8-10H,11H2,(H,22,24) |
InChI Key |
NNPSZWFMGIFLNN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C#N |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C#N |
Origin of Product |
United States |
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